

What are the physicochemical properties of Boc-3-chloro-D-phenylalanine?

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Compound of Interest

Compound Name: *Boc-3-chloro-D-phenylalanine*

Cat. No.: *B558697*

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An In-depth Technical Guide to the Physicochemical Properties of **Boc-3-chloro-D-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-D-phenylalanine (CAS No: 80102-25-6) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. [1] The incorporation of a chlorine atom at the meta position of the phenyl ring and the presence of the D-chiral center provide unique steric and electronic properties, which can modulate the pharmacological profiles of parent compounds. [1] The tert-butyloxycarbonyl (Boc) protecting group on the amine is standard for controlled, stepwise peptide synthesis, ensuring specificity in the creation of complex therapeutic peptides and drug candidates. [2] A thorough understanding of its physicochemical properties is fundamental for its effective application in research and development, influencing factors from reaction conditions and solubility to the pharmacokinetic characteristics of the final molecule.

Core Physicochemical Properties

The key physicochemical data for **Boc-3-chloro-D-phenylalanine** are summarized below. These parameters are essential for designing synthetic routes, developing analytical methods, and predicting the behavior of the molecule in various chemical and biological systems.

Property	Value	Source
CAS Number	80102-25-6	[2]
Molecular Formula	C14H18ClNO4	[2][3]
Molecular Weight	299.8 g/mol	[2][3]
Appearance	White to off-white powder	[2]
Melting Point	104-109 °C	[2]
Optical Rotation	$[\alpha]_{D20} = +22 \pm 2^\circ$ (c=1 in DMF)	[2]
Purity	≥ 99% (HPLC)	[2]
Solubility	Insoluble in water; Soluble in solvents like Dimethylformamide (DMF), ethanol, and ethyl acetate.[4]	
Storage Conditions	Store at 0-8 °C	[2]

Note: Experimental data for pKa and LogP are not readily available in published literature. General protocols for their determination are described in the following section.

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.[5] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from solid to liquid is recorded.[6]

Methodology:

- **Sample Preparation:** Ensure the **Boc-3-chloro-D-phenylalanine** sample is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.^[7] Tap the sealed end of the tube gently on a hard surface to compact the powder.^[8]
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).^[8]
- **Heating:**
 - For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.^[8]
 - For a precise measurement, set the starting temperature to 5-10 °C below the expected melting point and use a slow heating rate of 1-2 °C/min.^[7]
- **Observation & Recording:** Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility Assessment

Solubility is a critical parameter for drug formulation and delivery. For amino acid derivatives, it is often dependent on the solvent's polarity and pH.^[9]

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given volume of solvent at a specified temperature.

Methodology:

- **Solvent Selection:** Prepare vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMF).

- **Sample Addition:** Add a small, pre-weighed amount of **Boc-3-chloro-D-phenylalanine** to each vial.
- **Equilibration:** Agitate the vials (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the samples to pellet any undissolved solid.
- **Quantification:** Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the solubility in that solvent.

Determination of pKa (UV-Metric Titration)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be calculated.^[10]

Methodology:

- **Buffer Preparation:** Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).^[10]
- **Sample Preparation:** Prepare a stock solution of **Boc-3-chloro-D-phenylalanine** in a suitable solvent (e.g., methanol or DMSO).
- **Measurement:** In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers.^[10]
- **Analysis:** Measure the UV absorbance of each well at a predetermined wavelength using a plate reader. The wavelength should be chosen where the absorbance difference between the ionized and non-ionized forms is maximal.

- Data Processing: Plot absorbance versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[\[11\]](#)

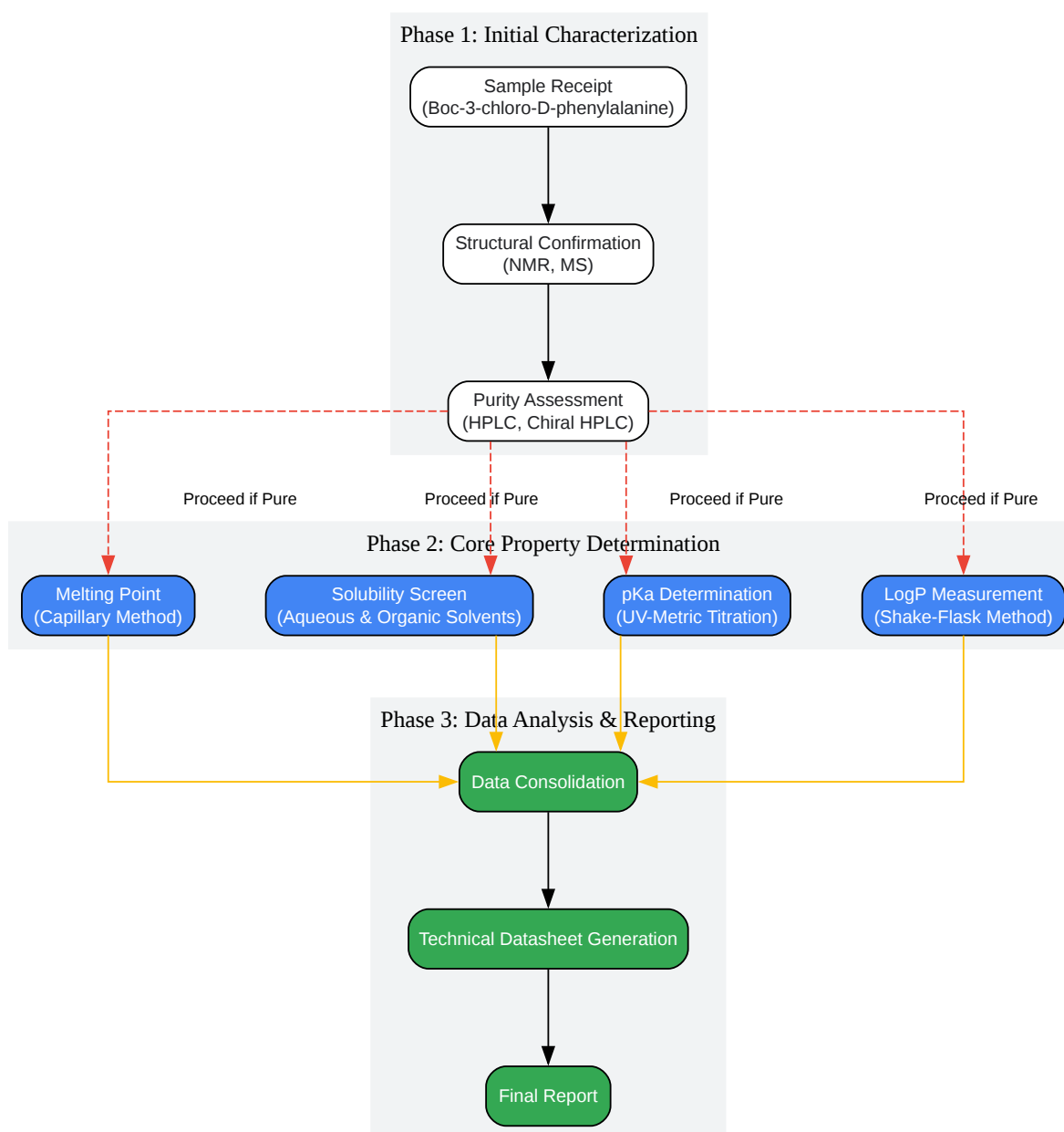
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[\[11\]](#)

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[\[10\]](#)[\[12\]](#)
- Partitioning: Dissolve a known amount of **Boc-3-chloro-D-phenylalanine** in one of the phases. Add the second phase to create a known volume ratio (e.g., 1:1).
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the sample to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using HPLC.[\[10\]](#)[\[12\]](#)
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous}]} \right)$.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel amino acid derivative like **Boc-3-chloro-D-phenylalanine**.



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Caption: General workflow for the physicochemical characterization of a research compound.

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